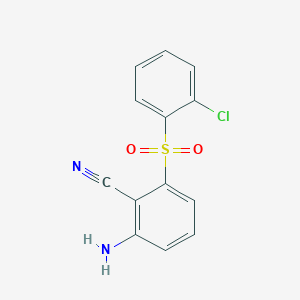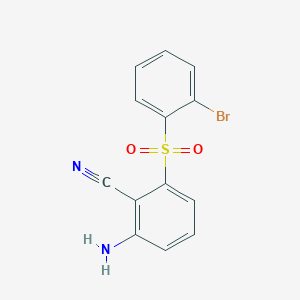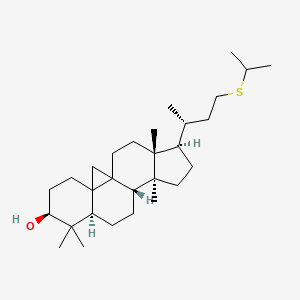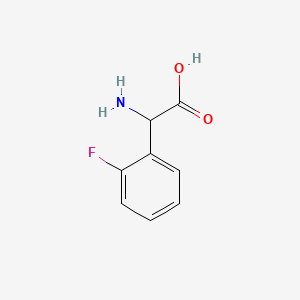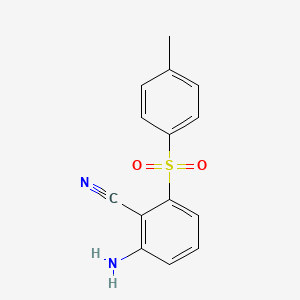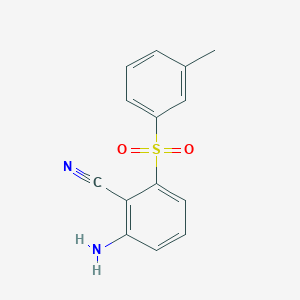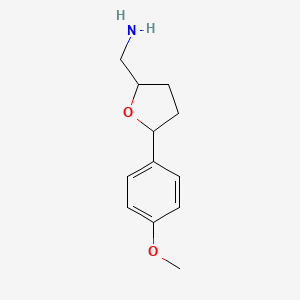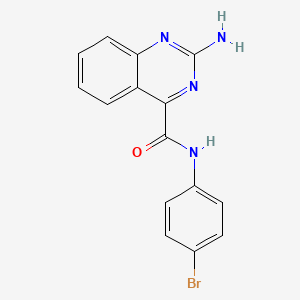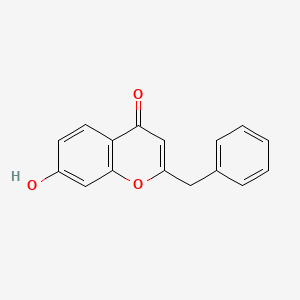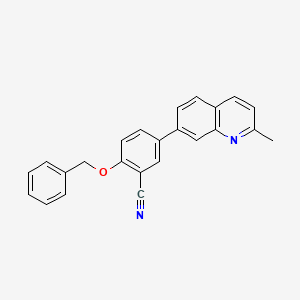
2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile is a small molecular compound with the chemical formula C24H18N2O. It is known for its role as an antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the 2-methyl and 7-aryl groups.
Benzonitrile Formation:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline and benzonitrile derivatives.
Scientific Research Applications
2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in modulating mGluR5, which is involved in synaptic plasticity and neuroprotection.
Medicine: Investigated as a potential therapeutic agent for neurological disorders such as anxiety, depression, and schizophrenia.
Industry: Potential applications in the development of new materials and pharmaceuticals
Mechanism of Action
The compound exerts its effects by antagonizing the metabotropic glutamate receptor 5 (mGluR5). This receptor is part of the G-protein-coupled receptor (GPCR) family and is involved in various signaling pathways, including the calcium signaling pathway and the glutamatergic synapse . By inhibiting mGluR5, 2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile can modulate synaptic transmission and plasticity, which has implications for neurological function and disease .
Comparison with Similar Compounds
Similar Compounds
2-Benzoxy-5-(2-methylquinolin-7-yl)benzonitrile: is similar to other mGluR5 antagonists such as:
Uniqueness
This compound is unique due to its specific structural features, which confer high selectivity and potency for mGluR5. This makes it a valuable tool in research for understanding the role of mGluR5 in neurological processes and for developing potential therapeutic agents .
Properties
Molecular Formula |
C24H18N2O |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-(2-methylquinolin-7-yl)-2-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C24H18N2O/c1-17-7-8-19-9-10-21(14-23(19)26-17)20-11-12-24(22(13-20)15-25)27-16-18-5-3-2-4-6-18/h2-14H,16H2,1H3 |
InChI Key |
INOCIGKWKFGOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Imidazol-1-yl-phenoxy)-propyl]-pyridine](/img/structure/B10841498.png)
